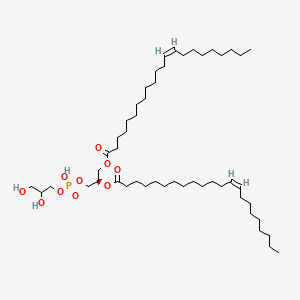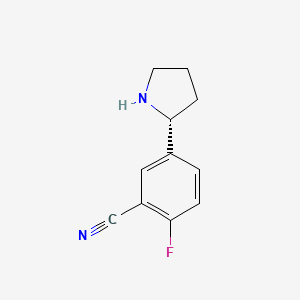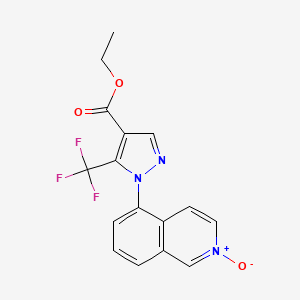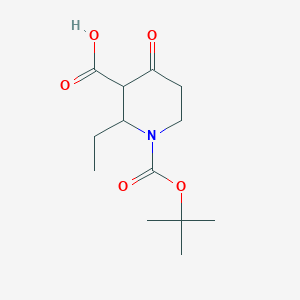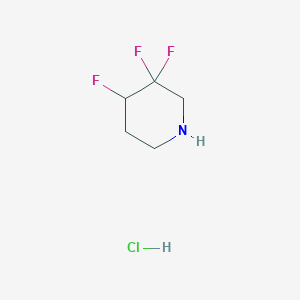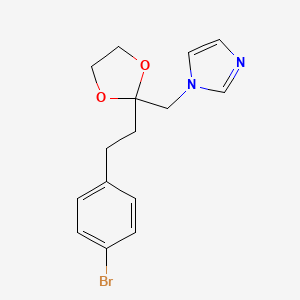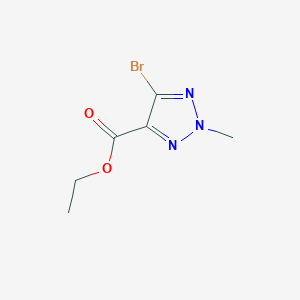
Methyl (R)-2-amino-3-(isoquinolin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate is a compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This intermediate is then heated with phosphorus pentoxide in pyridine to yield 3,4-dihydroisoquinoline, which upon oxidation with palladium or selenium, produces isoquinoline .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: Oxidation with peracetic acid gives the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline. Catalytic reduction with hydrogen and platinum catalyst produces decahydroisoquinoline.
Substitution: Electrophilic substitution occurs at C-5 and C-8, while nucleophilic substitution occurs at C-1 or C-3 if C-1 is occupied.
Common Reagents and Conditions
Common reagents used in these reactions include peracetic acid for oxidation, tin and hydrochloric acid for mild reduction, and hydrogen with a platinum catalyst for catalytic reduction. Electrophilic and nucleophilic substitutions typically require specific conditions and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions include N-oxide, 1,2,3,4-tetrahydroisoquinoline, and decahydroisoquinoline, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives have been shown to exhibit antimalarial activity by inhibiting the growth of Plasmodium parasites. The compound may also interact with other biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate include other isoquinoline derivatives such as:
- Isoquinoline phenyl derivatives
- Isoquinoline triazole derivatives
Uniqueness
Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate is unique due to its specific structural features and the presence of both an amino group and an ester group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other isoquinoline derivatives.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-isoquinolin-4-ylpropanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12(14)6-10-8-15-7-9-4-2-3-5-11(9)10/h2-5,7-8,12H,6,14H2,1H3/t12-/m1/s1 |
InChI Key |
SDYUKGFOLAGAQK-GFCCVEGCSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CC2=CC=CC=C21)N |
Canonical SMILES |
COC(=O)C(CC1=CN=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


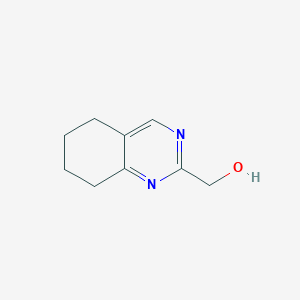
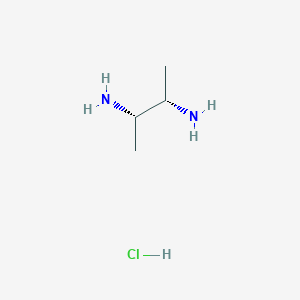
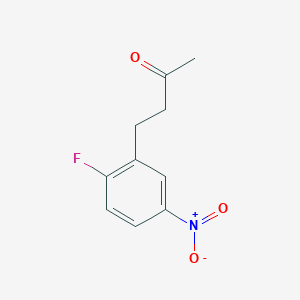
![Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12983664.png)
